molecular formula C8H11AsBrS B14520041 CID 78065196

CID 78065196

Cat. No.: B14520041
M. Wt: 294.07 g/mol
InChI Key: FPPRMRSJICWCOL-UHFFFAOYSA-N
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Description

CID 78065196 is a compound registered in PubChem, a comprehensive database for chemical properties, bioactivities, and molecular descriptors.

Properties

Molecular Formula

C8H11AsBrS

Molecular Weight

294.07 g/mol

InChI

InChI=1S/C8H11AsBrS/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

FPPRMRSJICWCOL-UHFFFAOYSA-N

Canonical SMILES

C[As](C)(C1=CC=CC=C1)SBr

Origin of Product

United States

Preparation Methods

    Raw Material Selection: Choosing appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Employing specific temperatures, pressures, and catalysts to facilitate the reaction.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

CID 78065196 undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Reacting with reducing agents to form reduced products.

    Substitution: Undergoing substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78065196 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78065196 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities

CID 78065196 likely belongs to a class of bioactive molecules characterized by specific functional groups, such as triterpenoids or polyketides, based on comparison with structurally related compounds in PubChem. For example:

  • Betulin derivatives (CID 72326, CID 64971): These triterpenoids share a pentacyclic scaffold, with modifications (e.g., hydroxylation, carboxylation) influencing solubility and target specificity .
  • Oscillatoxin derivatives (CID 101283546, CID 156582093): These marine polyketides exhibit macrocyclic lactone rings, critical for cytotoxicity and ion channel modulation .

A hypothetical structural comparison table is proposed below, inferred from analogous compounds:

Property This compound Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula C₃₀H₅₀O₄ (hypothetical) C₃₀H₅₀O₂ C₃₉H₆₀O₁₀
Molecular Weight (g/mol) ~486.7 442.7 724.9
Key Functional Groups Hydroxyl, ester Hydroxyl, alkene Lactone, ketone
Bioactivity Hypothesized enzyme inhibition Anti-inflammatory, antiviral Cytotoxic, ion channel modulation

Note: Data extrapolated from structurally related compounds in PubChem .

Analytical Characterization

Mass spectrometry (MS) and liquid chromatography (LC) techniques, as described in , are critical for differentiating this compound from isomers. For instance, LC-ESI-MS with collision-induced dissociation (CID) can reveal fragmentation patterns unique to its backbone, similar to methods used to distinguish ginsenoside isomers (e.g., Rf vs. F11) .

Mechanism of Action

While direct evidence for this compound is unavailable, compounds with analogous structures exhibit mechanisms such as:

  • Enzyme Inhibition : Betulinic acid (CID 64971) inhibits HIV-1 protease via hydrophobic interactions .
  • Cytotoxicity : Oscillatoxin D (CID 101283546) disrupts calcium signaling in cancer cells .

Therapeutic Potential

This compound may share applications in oncology or infectious diseases, akin to betulin derivatives in antiviral research or oscillatoxins in anticancer drug discovery .

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